molecular formula C12H17ClN4O2 B7497972 4-(4-chloro-1H-pyrrole-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide

4-(4-chloro-1H-pyrrole-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide

Cat. No. B7497972
M. Wt: 284.74 g/mol
InChI Key: NFNXPNVGQMXLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chloro-1H-pyrrole-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPDC or Compound 1 and is known to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CPDC is complex and not fully understood. However, it is known that CPDC exerts its effects by binding to specific enzymes and modulating their activity. CPDC has been shown to bind to the active site of enzymes, preventing them from carrying out their normal physiological functions.
Biochemical and Physiological Effects
CPDC has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of a range of enzymes, including serine proteases and metalloproteases. CPDC has also been shown to exhibit anti-inflammatory activity and to inhibit the growth of cancer cells. Additionally, CPDC has been shown to modulate the activity of ion channels and to affect neurotransmitter release.

Advantages and Limitations for Lab Experiments

CPDC has several advantages for use in lab experiments. This compound is readily available and can be synthesized using standard organic chemistry techniques. CPDC is also relatively stable and does not require special handling or storage conditions. However, there are limitations to the use of CPDC in lab experiments. This compound has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, CPDC may exhibit off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on CPDC. One area of interest is the development of new synthetic methods for CPDC that are more efficient and cost-effective. Another area of interest is the identification of new enzymes that are targeted by CPDC. Additionally, research on the potential therapeutic applications of CPDC in the treatment of cancer, inflammation, and other diseases is ongoing. Finally, there is a need for further research on the safety and toxicity of CPDC to determine its suitability for use in clinical trials.

Synthesis Methods

The synthesis of CPDC involves a multi-step process that begins with the preparation of 4-chloro-1H-pyrrole-2-carboxylic acid. This acid is then converted into the corresponding acid chloride, which is subsequently reacted with N,N-dimethylpiperazine to yield CPDC. The overall synthesis of CPDC is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

CPDC has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including serine proteases and metalloproteases. CPDC has also been shown to inhibit the growth of cancer cells and to exhibit anti-inflammatory activity.

properties

IUPAC Name

4-(4-chloro-1H-pyrrole-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O2/c1-15(2)12(19)17-5-3-16(4-6-17)11(18)10-7-9(13)8-14-10/h7-8,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNXPNVGQMXLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.